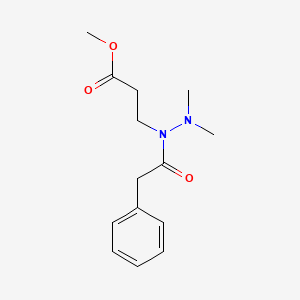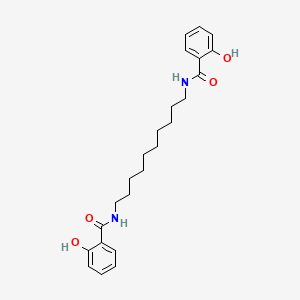
N,N'-Bis(2-hydroxybenzoyl)-1,10-diaminodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoyl groups attached to a 1,10-diaminodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane typically involves the reaction of 1,10-diaminodecane with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane involves its ability to chelate metal ions and interact with biological targets. The hydroxybenzoyl groups can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED): A strong iron chelating agent used in plant nutrition and medicine.
N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid (HJB): Similar to HBED but with methyl groups, used as a chelating agent.
N,N’-Bis(p-hydroxybenzoyl)propanediamine (N,N’-HBPDA): Used as a corrosion inhibitor for metals.
Uniqueness
N,N’-Bis(2-hydroxybenzoyl)-1,10-diaminodecane is unique due to its specific structure, which provides distinct properties such as enhanced stability and specific interactions with metal ions and biological targets. Its longer aliphatic chain compared to similar compounds may offer different solubility and binding characteristics, making it suitable for various applications.
Propiedades
Número CAS |
90746-00-2 |
|---|---|
Fórmula molecular |
C24H32N2O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-hydroxy-N-[10-[(2-hydroxybenzoyl)amino]decyl]benzamide |
InChI |
InChI=1S/C24H32N2O4/c27-21-15-9-7-13-19(21)23(29)25-17-11-5-3-1-2-4-6-12-18-26-24(30)20-14-8-10-16-22(20)28/h7-10,13-16,27-28H,1-6,11-12,17-18H2,(H,25,29)(H,26,30) |
Clave InChI |
BMXPNMMRPMEGST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



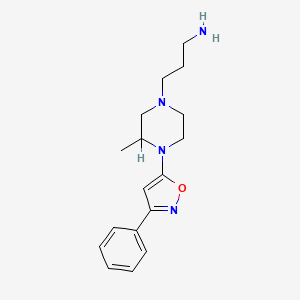
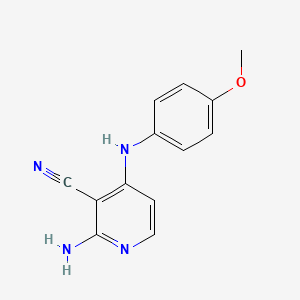
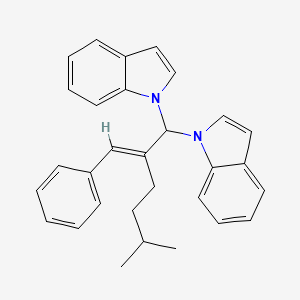

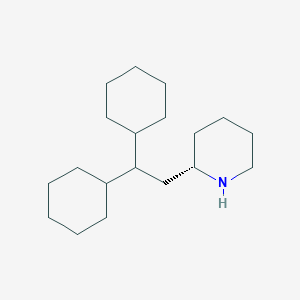
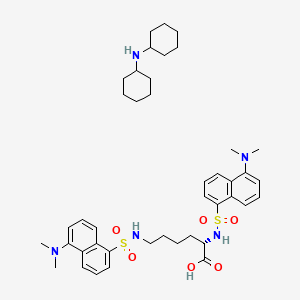

![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)

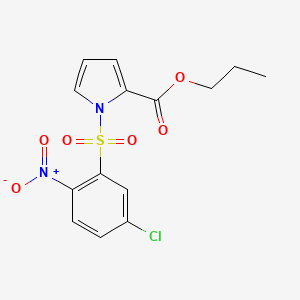
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
